molecular formula C9H6Cl2S B13693434 2-(Dichloromethyl)benzo[b]thiophene

2-(Dichloromethyl)benzo[b]thiophene

Cat. No.: B13693434
M. Wt: 217.11 g/mol
InChI Key: NDGBDXCWRUVOSW-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)benzo[b]thiophene is an organic compound belonging to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)benzo[b]thiophene typically involves the reaction of 2-bromobenzaldehyde with thiourea in the presence of a base such as potassium carbonate. The reaction proceeds through a cyclization process to form the benzothiophene ring system. The dichloromethyl group can be introduced via chlorination reactions using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

Scientific Research Applications

2-(Dichloromethyl)benzo[b]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)benzo[b]thiophene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. For example, benzothiophene derivatives have been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dichloromethyl)benzo[b]thiophene is unique due to the presence of the dichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and modification, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H6Cl2S

Molecular Weight

217.11 g/mol

IUPAC Name

2-(dichloromethyl)-1-benzothiophene

InChI

InChI=1S/C9H6Cl2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,9H

InChI Key

NDGBDXCWRUVOSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(Cl)Cl

Origin of Product

United States

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